4-phenyl-2-(phenylsulfonyl)-3-butenal O-methyloxime
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Overview
Description
4-phenyl-2-(phenylsulfonyl)-3-butenal O-methyloxime is an organic compound with a complex structure that includes phenyl, sulfonyl, and butenal groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-2-(phenylsulfonyl)-3-butenal O-methyloxime typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the butenal intermediate: This can be achieved through the aldol condensation of benzaldehyde with acetaldehyde, followed by dehydration to form 4-phenyl-3-butenal.
Introduction of the sulfonyl group: The butenal intermediate is then reacted with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like pyridine to form 4-phenyl-2-(phenylsulfonyl)-3-butenal.
Formation of the O-methyloxime: The final step involves the reaction of the sulfonyl butenal with methoxyamine hydrochloride in the presence of a base like sodium acetate to form the O-methyloxime derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-2-(phenylsulfonyl)-3-butenal O-methyloxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxime group to an amine.
Substitution: The phenylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenylsulfonyl derivatives.
Scientific Research Applications
4-phenyl-2-(phenylsulfonyl)-3-butenal O-methyloxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-phenyl-2-(phenylsulfonyl)-3-butenal O-methyloxime involves its interaction with various molecular targets. The oxime group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The phenylsulfonyl group can also interact with biological membranes, affecting their integrity and function.
Comparison with Similar Compounds
Similar Compounds
4-phenyl-2-(phenylsulfonyl)-3-butenal: Lacks the O-methyloxime group, making it less reactive in certain biochemical applications.
4-phenyl-2-(phenylsulfonyl)-3-butenal O-ethyloxime: Similar structure but with an ethyl group instead of a methyl group, which can affect its solubility and reactivity.
4-phenyl-2-(phenylsulfonyl)-3-butenal O-hydroxyoxime: Contains a hydroxy group, making it more hydrophilic and potentially more reactive in aqueous environments.
Uniqueness
4-phenyl-2-(phenylsulfonyl)-3-butenal O-methyloxime is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the O-methyloxime group enhances its ability to form covalent bonds with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(Z,E)-2-(benzenesulfonyl)-N-methoxy-4-phenylbut-3-en-1-imine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-21-18-14-17(13-12-15-8-4-2-5-9-15)22(19,20)16-10-6-3-7-11-16/h2-14,17H,1H3/b13-12+,18-14- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRDGKPDLJOTED-LWOKMJCDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC(C=CC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C\C(/C=C/C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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